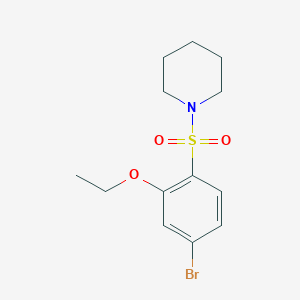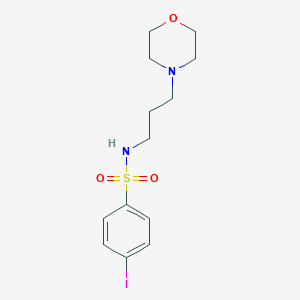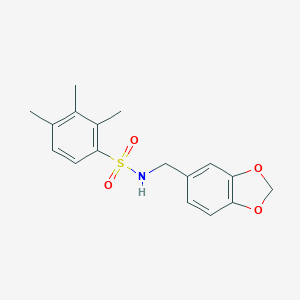amine](/img/structure/B275461.png)
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine is a chemical compound with the molecular formula C11H9Cl2NO3S and a molecular weight of 306.2 g/mol. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential target for anticancer drug development.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting carbonic anhydrase IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine can be compared with other benzenesulfonamide derivatives such as:
- p-Toluenesulfonamide
- Methanesulfonamide
- 4-Bromobenzenesulfonamide
- Naphthalene-2-sulfonamide
- N-methylbenzenesulfonamide
- o-Toluenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Nitrobenzenesulfonamide
These compounds share a common benzenesulfonamide core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of both chlorine atoms and a furanylmethyl group, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H9Cl2NO3S |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
InChI Key |
GQUULNFQOMHTCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)






![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

